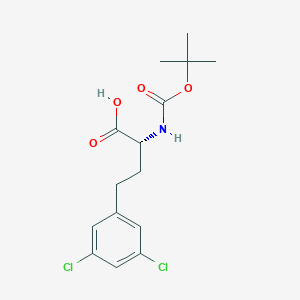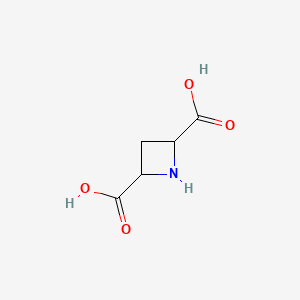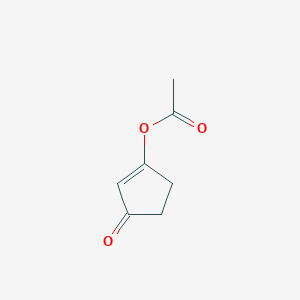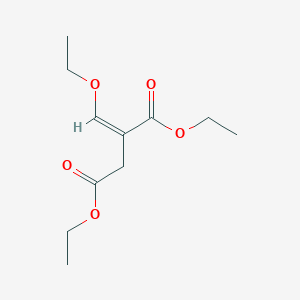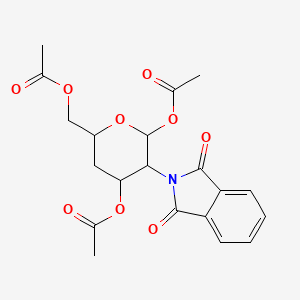
2-(hydroxymethyl)-2,3-dihydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(hydroxymethyl)-2,3-dihydrofuran-3-ol is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring with a hydroxymethyl group and an additional hydroxyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-2,3-dihydrofuran-3-ol can be achieved through several methods. One common approach involves the reduction of 5-hydroxymethylfurfural (HMF) using catalytic hydrogenation. For instance, a platinum-loaded catalyst on a graphene-like shell can be used to achieve high selectivity and yield . The reaction is typically carried out in an aqueous environment at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived feedstocks. The selective hydrogenation of HMF, a key intermediate derived from biomass, is a crucial step in the production process. The use of efficient and reusable catalysts, such as silica-supported cobalt nanoparticles, has been reported to enhance the yield and selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(hydroxymethyl)-2,3-dihydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using platinum or palladium catalysts is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dihydrofuran-3-carboxylic acid.
Reduction: Formation of 2,3-dihydrofuran-3,4-diol.
Substitution: Formation of various substituted furan derivatives.
Aplicaciones Científicas De Investigación
2-(hydroxymethyl)-2,3-dihydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and as a precursor for biologically active molecules.
Industry: The compound is used in the production of biodegradable materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(hydroxymethyl)-2,3-dihydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyl groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Additionally, its furan ring structure provides stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
2-(hydroxymethyl)-2,3-dihydrofuran-3-ol can be compared with other similar compounds, such as:
5-hydroxymethylfurfural (HMF): A key intermediate in the synthesis of this compound. HMF is derived from biomass and serves as a platform chemical for various applications.
2,5-bis(hydroxymethyl)furan (BHMF): Another furan derivative with two hydroxymethyl groups. .
The uniqueness of this compound lies in its specific functional groups and reactivity, which make it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-(hydroxymethyl)-2,3-dihydrofuran-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-5-4(7)1-2-8-5/h1-2,4-7H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOSIWMWLVSBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C1O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12283685.png)
![N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B12283691.png)

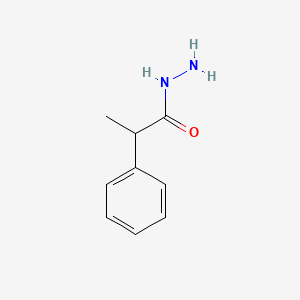
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one](/img/structure/B12283706.png)
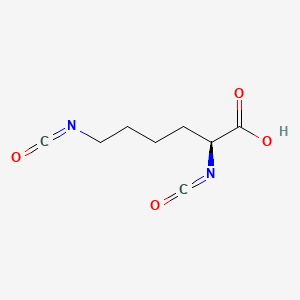
![Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B12283731.png)
![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B12283739.png)
